molecular formula C7H9N3O2 B12109379 Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Cat. No.: B12109379
M. Wt: 167.17 g/mol
InChI Key: JYERSEYSTVXQGF-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is an organic compound with the molecular formula C7H9N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-2-methylpyrimidine-5-carboxylate typically involves the reaction of 2-amino-4-methylpyrimidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-2-methylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
  • 4-amino-2-methylpyrimidine-5-carbonitrile
  • 4-amino-5-hydroxymethyl-2-methylpyrimidine

Comparison: Methyl 4-amino-2-methylpyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to ethyl 4-amino-2-methylpyrimidine-5-carboxylate, the methyl ester variant may exhibit different solubility and reactivity profiles, making it more suitable for certain applications .

Properties

IUPAC Name

methyl 4-amino-2-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-9-3-5(6(8)10-4)7(11)12-2/h3H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYERSEYSTVXQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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